
N,N'-bis(4-acetylphenyl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two acetylphenyl groups attached to a benzene ring, which is further connected to a dicarboxamide group. Its molecular formula is C28H24N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 4-acetylphenylamine with benzene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE can be scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
Scientific Research Applications
N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and interactions.
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar in structure but with amino groups instead of acetyl groups.
4,4’-Diacetylbiphenyl: Shares the acetylphenyl groups but lacks the dicarboxamide linkage.
Uniqueness
N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE stands out due to its unique combination of acetylphenyl and dicarboxamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in research and industry.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-N,2-N-bis(4-acetylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)17-7-11-19(12-8-17)25-23(29)21-5-3-4-6-22(21)24(30)26-20-13-9-18(10-14-20)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
UKRFTOXXTCAVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B10977100.png)
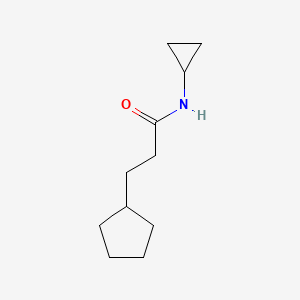
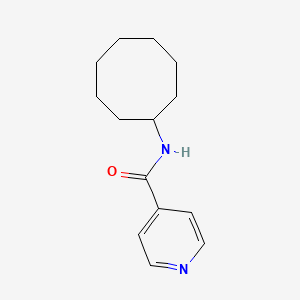
![Methyl 2-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10977109.png)
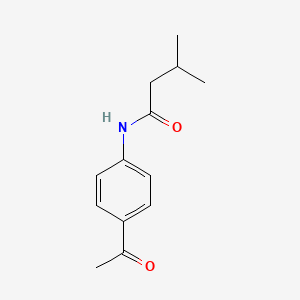
![N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10977146.png)


![3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977157.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977159.png)
![5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B10977161.png)
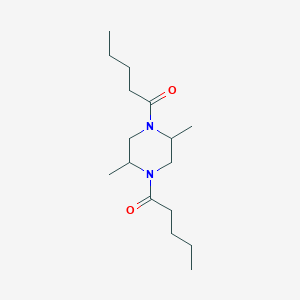
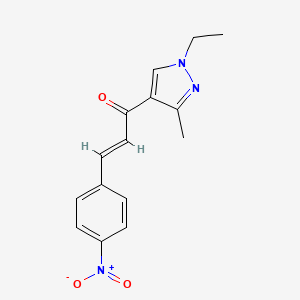
![3-[(4-Methyl-5-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10977181.png)
